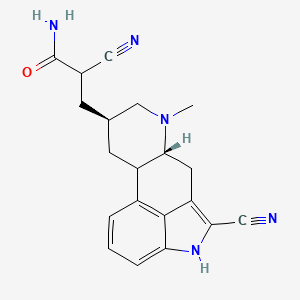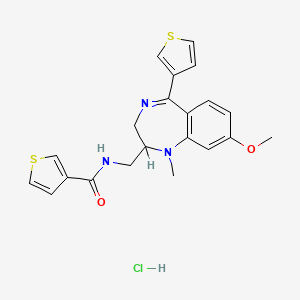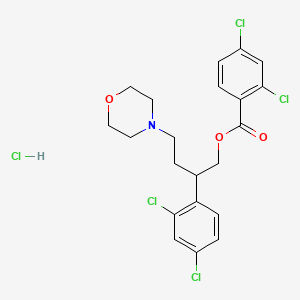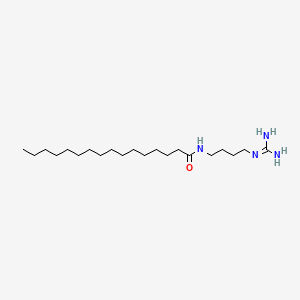
Palmitamidobutyl guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitamidobutyl guanidine is an organic compound characterized by the presence of a guanidine group attached to a palmitamide moiety through a butyl chain. This compound is known for its surfactant properties and is used in various industrial and cosmetic applications due to its ability to reduce surface tension and act as a cleansing agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of palmitamidobutyl guanidine typically involves the reaction of palmitic acid with butylamine to form palmitamidobutylamine. This intermediate is then reacted with a guanidine derivative, such as S-methylisothiourea, under basic conditions to yield this compound . The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the guanylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Palmitamidobutyl guanidine undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines depending on the nucleophile used
Aplicaciones Científicas De Investigación
Palmitamidobutyl guanidine has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its cleansing and conditioning properties
Mecanismo De Acción
The mechanism of action of palmitamidobutyl guanidine involves its interaction with cell membranes, where it disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. The guanidine group enhances the compound’s ability to form hydrogen bonds and interact with various molecular targets, including proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
- Lauramidobutyl guanidine
- Myristamidobutyl guanidine
- Stearamidobutyl guanidine
Uniqueness
Palmitamidobutyl guanidine is unique due to its longer palmitamide chain, which enhances its hydrophobic interactions and surfactant properties compared to shorter-chain analogs like lauramidobutyl guanidine and myristamidobutyl guanidine . This makes it particularly effective in applications requiring strong emulsifying and cleansing actions.
Propiedades
Número CAS |
211516-10-8 |
|---|---|
Fórmula molecular |
C21H44N4O |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
N-[4-(diaminomethylideneamino)butyl]hexadecanamide |
InChI |
InChI=1S/C21H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23/h2-19H2,1H3,(H,24,26)(H4,22,23,25) |
Clave InChI |
YUHHYXSTJDQMJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




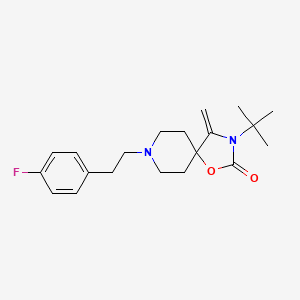


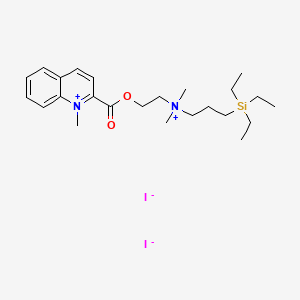


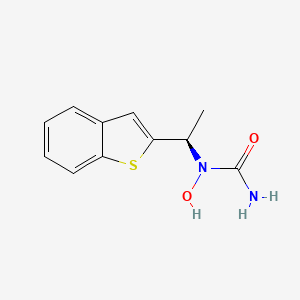
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

